Cas no 356093-63-5 ((3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine)
(3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine Chemical and Physical Properties
Names and Identifiers
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- N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
- (3,4-Dimethoxy-benzyl)-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine
- BAS 01125221
- AC1MED95
- Oprea1_178406
- Oprea1_272336
- CTK4H4947
- MolPort-001-505-122
- AKOS000546290
- AG-F-23472
- MCULE-6530055442
- (3,4-Dimethoxy-benzyl)-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine; BAS 01125221; AC1MED95; Oprea1_178406; Oprea1_272336; CTK4H4947; MolPort-001-505-122; AKOS000546290; AG-F-23472; MCULE-6530055442;
- (3,4-DIMETHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
- CHEMBRDG-BB 5568242
- cid_11979279
- AG-690/13701773
- N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine
- CHEMBL1618768
- BDBM73485
- oxalic acid;tetralin-1-yl(veratryl)amine
- N-(3,4-DIMETHOXYBENZYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)AMINE
- N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;oxalic acid
- N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;ethanedioic acid
- DTXSID40386118
- 356093-63-5
- MLS000552233
- SMR000176511
- (3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine
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- MDL: MFCD01475150
- Inchi: 1S/C19H23NO2/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3
- InChI Key: MXBNOXVVADBBNM-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CNC1C2C=CC=CC=2CCC1)OC
Computed Properties
- Exact Mass: 297.17300
- Monoisotopic Mass: 297.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 4.26190
(3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D526145-10mg |
(3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine |
356093-63-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D526145-50mg |
(3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine |
356093-63-5 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D526145-100mg |
(3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine |
356093-63-5 | 100mg |
$ 80.00 | 2022-06-05 |
(3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (3,4-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine
The Chemistry and Applications of (3,4-Dimethoxybenzyl)1,2,3,4-Tetrahydronaphthalen-1-ylamine
(3,4-Dimethoxybenzyl)1,2,3,4-Tetrahydronaphthalen-1-ylamine is a complex organic compound with the CAS number 356093-63-5. This compound is notable for its unique structure and potential applications in various fields of chemistry and materials science. The molecule consists of a tetrahydronaphthalene moiety linked to a dimethoxybenzyl group through an amine functional group. This combination makes it a versatile building block for further chemical modifications and reactions.
The synthesis of this compound involves a series of carefully designed steps to ensure high purity and yield. Recent advancements in catalytic methods have significantly improved the efficiency of its production process. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled chemists to achieve better control over the stereochemistry and regioselectivity of the product.
One of the most promising applications of (3,4-Dimethoxybenzyl)1,2,3,4-Tetrahydronaphthalen-1-ylamine lies in its potential as a precursor for drug development. The tetrahydronaphthalene core is known for its ability to interact with various biological targets due to its rigid structure and hydrophobic properties. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against certain enzymes involved in neurodegenerative diseases.
In addition to its pharmaceutical applications, this compound has shown potential in the field of materials science. Its amine functional group can serve as a reactive site for polymerization or cross-linking reactions. Researchers have explored its use in synthesizing novel polymeric materials with tailored mechanical and thermal properties.
The dimethoxybenzyl group attached to the tetrahydronaphthalene core introduces additional electronic and steric effects that can be exploited in various chemical transformations. For example, the methoxy groups can act as electron-donating substituents, enhancing the reactivity of the benzyl position in nucleophilic aromatic substitution reactions.
Recent computational studies have provided deeper insights into the electronic structure and reactivity of this compound. By employing density functional theory (DFT), scientists have been able to predict the most favorable reaction pathways for its synthesis and modification. These findings have paved the way for more efficient synthetic strategies and improved product yields.
In conclusion, (3,4-Dimethoxybenzyl)1,2,3,4-Tetrahydronaphthalen-1-ylamine represents a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further research and development in areas ranging from drug discovery to advanced materials synthesis.
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